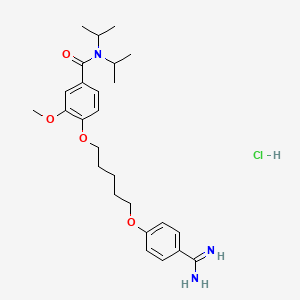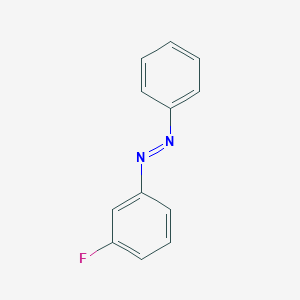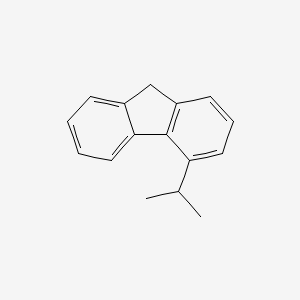
2-(1-Aminoethyl)-4-Hydroxybenzyl Alcohol Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminoethyl)-4-Hydroxybenzyl Alcohol Hydrochloride, also known as 4-Hydroxyephedrine, is a chemical compound with the molecular formula C10H15NO2·HCl. It is a derivative of ephedrine and is known for its stimulant properties. This compound is used in various scientific research applications due to its unique chemical structure and properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-4-Hydroxybenzyl Alcohol Hydrochloride typically involves the reduction of 4-hydroxyphenylacetone with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency .
化学反応の分析
Types of Reactions
2-(1-Aminoethyl)-4-Hydroxybenzyl Alcohol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted alcohols .
科学的研究の応用
2-(1-Aminoethyl)-4-Hydroxybenzyl Alcohol Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its effects on biological systems, particularly its stimulant properties.
Medicine: Research is conducted on its potential therapeutic uses, including its role as a sympathomimetic agent.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing
作用機序
The mechanism of action of 2-(1-Aminoethyl)-4-Hydroxybenzyl Alcohol Hydrochloride involves its interaction with adrenergic receptors. It acts as a sympathomimetic agent, stimulating the release of norepinephrine and other neurotransmitters. This leads to increased heart rate, blood pressure, and bronchodilation. The compound’s effects are mediated through the activation of alpha and beta-adrenergic receptors .
類似化合物との比較
Similar Compounds
Ephedrine: Similar in structure but lacks the hydroxyl group at the para position.
Pseudoephedrine: An isomer of ephedrine with similar stimulant properties.
Methoxamine: Another sympathomimetic agent with a different substitution pattern on the benzene ring.
Uniqueness
2-(1-Aminoethyl)-4-Hydroxybenzyl Alcohol Hydrochloride is unique due to the presence of the hydroxyl group at the para position, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity compared to other similar compounds .
特性
分子式 |
C9H14ClNO2 |
|---|---|
分子量 |
203.66 g/mol |
IUPAC名 |
3-(1-aminoethyl)-4-(hydroxymethyl)phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-6(10)9-4-8(12)3-2-7(9)5-11;/h2-4,6,11-12H,5,10H2,1H3;1H |
InChIキー |
VUEWPQVQIXPIPD-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=CC(=C1)O)CO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


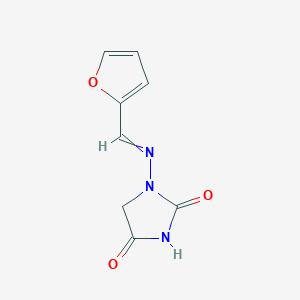
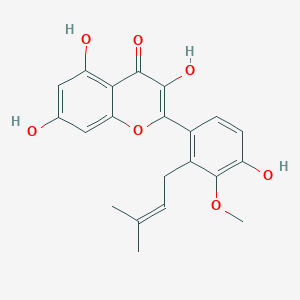
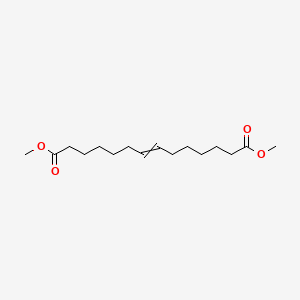

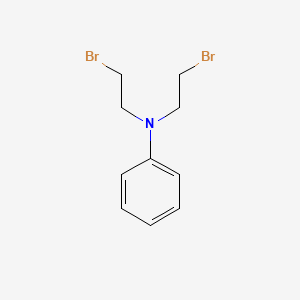
![[(1R,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B14755086.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14755088.png)
![Pentacyclo[13.7.1.14,8.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene](/img/structure/B14755094.png)


